Cas no 113283-34-4 (1-[3,4-(Methylenedioxy)phenyl]-2-butanol)
1-[3,4-(Methylenedioxy)phenyl]-2-butanol Chemical and Physical Properties
Names and Identifiers
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- 1-[3,4-(Methylenedioxy)phenyl]-2-butanol
- 1-(1,3-dioxaindan-5-yl)butan-2-ol
- 828-765-3
- Z1251358037
- 1-(1,3-benzodioxol-5-yl)butan-2-ol
- 113283-34-4
- SCHEMBL25183681
- 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol
- EN300-6491996
- CS-0256492
- 1-(2H-1,3-benzodioxol-5-yl)butan-2-ol
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- MDL: MFCD19301908
- Inchi: 1S/C11H14O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,2,5,7H2,1H3
- InChI Key: IOPGAULGWGHDFQ-UHFFFAOYSA-N
- SMILES: OC(CC)CC1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 194.094294304Da
- Monoisotopic Mass: 194.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.7Ų
1-[3,4-(Methylenedioxy)phenyl]-2-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429971-1 g |
1-[3,4-(Methylenedioxy)phenyl]-2-butanol |
113283-34-4 | 1g |
€602.60 | 2023-04-23 | ||
| Enamine | EN300-6491996-0.05g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 0.05g |
$306.0 | 2023-07-10 | |
| Enamine | EN300-6491996-0.1g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 0.1g |
$457.0 | 2023-07-10 | |
| Enamine | EN300-6491996-0.25g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 0.25g |
$650.0 | 2023-07-10 | |
| Enamine | EN300-6491996-0.5g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 0.5g |
$1025.0 | 2023-07-10 | |
| Enamine | EN300-6491996-1.0g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 1.0g |
$1315.0 | 2023-07-10 | |
| Enamine | EN300-6491996-2.5g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 2.5g |
$2576.0 | 2023-07-10 | |
| Enamine | EN300-6491996-5.0g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 5.0g |
$3812.0 | 2023-07-10 | |
| Enamine | EN300-6491996-10.0g |
1-(1,3-dioxaindan-5-yl)butan-2-ol |
113283-34-4 | 95% | 10.0g |
$5652.0 | 2023-07-10 | |
| abcr | AB429971-1g |
1-[3,4-(Methylenedioxy)phenyl]-2-butanol |
113283-34-4 | 1g |
€602.60 | 2023-09-04 |
1-[3,4-(Methylenedioxy)phenyl]-2-butanol Suppliers
1-[3,4-(Methylenedioxy)phenyl]-2-butanol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-[3,4-(Methylenedioxy)phenyl]-2-butanol
Comprehensive Overview of 1-[3,4-(Methylenedioxy)phenyl]-2-butanol (CAS No. 113283-34-4): Properties, Applications, and Industry Insights
1-[3,4-(Methylenedioxy)phenyl]-2-butanol (CAS No. 113283-34-4) is a specialized organic compound with a unique molecular structure, combining a methylenedioxy functional group with a phenyl ring and a butanol side chain. This compound has garnered significant attention in pharmaceutical and fragrance research due to its potential as an intermediate in synthesizing bioactive molecules. Its CAS number 113283-34-4 serves as a critical identifier for researchers and regulatory bodies, ensuring precise classification in chemical databases.
In recent years, the demand for 1-[3,4-(Methylenedioxy)phenyl]-2-butanol has surged, driven by its applications in flavor and fragrance formulations. The compound’s aromatic profile makes it a candidate for enhancing sensory attributes in perfumes and food additives. Industry trends highlight a growing preference for sustainable synthetic intermediates, aligning with global initiatives like the Green Chemistry Principles. Researchers are exploring eco-friendly synthesis routes for this compound to reduce environmental impact.
From a structural perspective, the methylenedioxy moiety in 1-[3,4-(Methylenedioxy)phenyl]-2-butanol contributes to its stability and reactivity, enabling diverse chemical modifications. Analytical techniques such as HPLC and GC-MS are commonly employed to verify its purity, a topic frequently searched by quality control professionals. The compound’s logP value and solubility parameters are also critical for formulation scientists, as evidenced by rising queries in AI-driven chemical databases.
The pharmaceutical sector has shown keen interest in CAS No. 113283-34-4 due to its potential as a precursor for central nervous system (CNS) active compounds. Recent patents suggest its utility in designing molecules with neuroprotective effects, a hot topic in neurodegenerative disease research. However, rigorous toxicity studies and regulatory compliance remain essential, as emphasized by FDA and EMA guidelines.
In the context of industrial scalability, challenges such as cost-effective synthesis and byproduct management are frequently discussed in academic forums. Innovations in catalytic hydrogenation and microwave-assisted reactions have been proposed to optimize production. These advancements align with the broader industry shift toward process intensification, a keyword dominating chemical engineering literature.
For researchers sourcing 1-[3,4-(Methylenedioxy)phenyl]-2-butanol, factors like supplier reliability and batch-to-batch consistency are paramount. Online discussions often highlight the importance of COA (Certificate of Analysis) and third-party testing, reflecting heightened quality awareness. Additionally, the compound’s storage conditions (e.g., inert atmosphere, low temperature) are frequently queried in chemical handling forums.
Looking ahead, the integration of machine learning in predicting the properties of derivatives of CAS No. 113283-34-4 presents exciting opportunities. Platforms like Reaxys and SciFinder now leverage AI to accelerate discovery, a trend resonating with computational chemists. As sustainability gains traction, bio-based synthesis routes for this compound may emerge, addressing searches for green alternatives in specialty chemicals.
In summary, 1-[3,4-(Methylenedioxy)phenyl]-2-butanol exemplifies the intersection of structural complexity and functional versatility. Its applications span fragrances, pharmaceuticals, and beyond, with ongoing research fueled by technological advancements. By addressing key user concerns—from synthetic efficiency to regulatory adherence—this overview aims to serve as a trusted resource for professionals navigating the evolving landscape of fine chemicals.
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